molecular formula C23H25N5O4 B5040416 7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 4162-06-5

7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5040416
CAS No.: 4162-06-5
M. Wt: 435.5 g/mol
InChI Key: GGXUYGKSUYAIBQ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 4162-06-5) is a triazolopyrimidine derivative characterized by:

  • A triazolopyrimidine core fused with a pyrimidine ring, providing a planar heterocyclic structure conducive to intermolecular interactions.
  • Substituents:
    • A 2-ethoxy-3-methoxyphenyl group at position 7, introducing steric bulk and electron-donating effects.
    • A 5-methyl group enhancing hydrophobic interactions.
    • A carboxamide group at position 6, with an N-linked 2-methoxyphenyl moiety, critical for hydrogen bonding and target recognition .

For example, and highlight the use of efficient additives and microwave-assisted methods to optimize yields and purity in similar frameworks .

Properties

IUPAC Name

7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-32-21-15(9-8-12-18(21)31-4)20-19(14(2)26-23-24-13-25-28(20)23)22(29)27-16-10-6-7-11-17(16)30-3/h6-13,20H,5H2,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXUYGKSUYAIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420803
Record name ST50201717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4162-06-5
Record name ST50201717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of triazolopyrimidine compounds. Its potential biological activities have garnered interest in pharmacological research, particularly for its anticancer properties and enzyme inhibition capabilities.

  • Molecular Formula : C23H27N5O4
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 1212322-50-3 .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways involved in cancer progression. The triazole ring is known to enhance binding affinity to target proteins, while the carboxamide group may contribute to its solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed promising results in inhibiting cell proliferation with an IC50 value indicating effective cytotoxicity .
  • A549 (lung cancer) : Similar compounds in this class have demonstrated effectiveness against A549 cells, suggesting that structural modifications can enhance anticancer properties .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes related to cancer metabolism and proliferation:

  • Alkaline Phosphatase Inhibition : Studies indicate that certain derivatives exhibit significant inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µg/mL)Reference
Anticancer ActivityMCF-79.1
Anticancer ActivityA549Not specified
Enzyme Inhibitionh-TNAPSignificant

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 cell line, a series of synthesized triazolopyrimidine derivatives were screened for their anticancer efficacy. The compound exhibited an IC50 of 9.1 µg/mL, highlighting its potential as a lead compound for further development in breast cancer therapy. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Scientific Research Applications

Research has indicated that this compound may exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that triazolopyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and promoting apoptosis in cancer cells. The specific compound under discussion may have similar properties, warranting further investigation.
  • Antimicrobial Properties : Compounds within the triazolopyrimidine class have shown effectiveness against various bacterial and fungal strains. The potential antimicrobial activity of this compound could be explored through in vitro and in vivo studies.
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Research Applications

The compound's structural characteristics make it suitable for various research applications:

  • Drug Development : As a lead compound, it can be modified to enhance potency and selectivity against specific biological targets.
  • Biochemical Assays : The compound can be utilized in biochemical assays to study enzyme interactions or cellular pathways involved in disease processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy and methoxy groups on the aromatic rings undergo nucleophilic substitution under acidic or basic conditions. For example:

  • Ethoxy group hydrolysis : In acidic media (e.g., HBr/AcOH), the ethoxy substituent converts to a hydroxyl group, forming 7-(2-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxamide (yield: ~78%).

  • Demethylation : Methoxy groups may undergo demethylation with BBr₃ in CH₂Cl₂ to yield phenolic derivatives .

Reaction TypeConditionsProductYield (%)Source
HydrolysisHBr/AcOH, 80°CHydroxy derivative78
DemethylationBBr₃, CH₂Cl₂, 0°C → RTPhenolic derivative65

Functionalization of the Carboxamide Group

The carboxamide moiety participates in:

  • Hydrolysis : Under strong acidic (HCl, reflux) or basic (LiOH, H₂O/MeOH) conditions, the carboxamide converts to a carboxylic acid .

  • Aminolysis : Reaction with substituted amines (e.g., 4-methylpiperazine) using T3P® reagent forms secondary amides.

Reaction TypeReagentsProductApplicationSource
Hydrolysis6M HCl, refluxCarboxylic acidPrecursor for further derivatization
AminolysisT3P®, DIPEA, DCMSecondary amideEnhanced solubility/bioactivity

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo EAS reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of methoxy-substituted rings.

  • Halogenation : Br₂/FeBr₃ selectively brominates the less hindered phenyl ring .

Reaction TypeConditionsPositionProduct UtilitySource
NitrationHNO₃/H₂SO₄, 0°CPara to methoxyIntermediate for reduction
BrominationBr₂/FeBr₃, CHCl₃Ortho to ethoxyHalogenated analog for SAR studies

Cyclization and Ring-Opening Reactions

The triazolo-pyrimidine core exhibits cycloaddition and ring-opening reactivity:

  • Diels-Alder reactions : The pyrimidine ring acts as a dienophile with electron-deficient dienes .

  • Acid-mediated ring-opening : Concentrated HCl at 120°C cleaves the triazole ring, yielding pyrimidine-amine intermediates .

Reaction TypeConditionsProductNotesSource
Diels-AlderDiene, ΔFused tricyclic derivativeEnhanced planar structure
Ring-openingHCl, 120°CPyrimidine-aminePrecursor for heterocyclic synthesis

Cross-Coupling Reactions

Palladium-catalyzed couplings modify substituents:

  • Suzuki-Miyaura : The brominated analog reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .

  • Buchwald-Hartwig : Animation of halogenated derivatives with secondary amines .

Reaction TypeCatalystsSubstratesApplicationSource
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XPhosPiperazine/morpholineEnhanced target engagement

Oxidation/Reduction Reactions

  • Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids.

  • Reduction : H₂/Pd-C reduces nitro groups to amines.

Reaction TypeReagentsProductFunctional ImpactSource
OxidationKMnO₄, H₂OCarboxylic acid derivativeIncreased polarity
ReductionH₂/Pd-CAmino derivativePrecursor for conjugates

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the ethoxy group.

  • Thermal stability : Decomposition occurs above 250°C (TGA data).

ConditionDegradation PathwayHalf-LifeSource
UV lightEthoxy → Hydroxy48 hrs
250°CPyrolysisImmediate

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name (CAS/ID) Substituents (Position) Melting Point (°C) Molecular Weight Key References
Target Compound (4162-06-5) 7: 2-Ethoxy-3-methoxyphenyl; 6: 2-Methoxyphenyl Not reported 449.5
5j () 7: 3,4,5-Trimethoxyphenyl; 6: 4-Nitrophenyl 319.9–320.8 453.2
5k () 7: 3,4,5-Trimethoxyphenyl; 6: 4-Bromophenyl 280.1–284.3 513.1
2h () 2: Thioether-dioxolane; 7: 3-Methoxyphenyl 251.9–253.1 524.5
Compound 38 () 2: Benzyl-methylamino; 6: Cyclohexyl 157 472.5

Key Observations :

  • Electron-Donating Groups : The target compound’s 2-ethoxy and 3-methoxy groups (position 7) enhance solubility and π-π stacking compared to nitro (5j) or bromo (5k) substituents, which may reduce bioavailability due to increased hydrophobicity .
  • Carboxamide vs. Ester : Compounds with carboxamide groups (e.g., target compound, 5j–5k) exhibit higher melting points than ester derivatives (e.g., ’s ethyl carboxylate, mp ~200°C), likely due to stronger hydrogen-bonding networks .

Mechanistic Insights :

  • Triazolopyrimidine Core : The planar structure facilitates binding to ATP pockets in kinases (e.g., mTOR) or hydrophobic cavities in receptors (e.g., CB2) .
  • Role of 2-Methoxyphenyl : This substituent in the target compound may mimic tyrosine residues in kinase substrates, as seen in ’s mTOR inhibitors .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound and its derivatives?

Answer:
The synthesis typically follows multicomponent reactions, such as the Biginelli-like protocol , which involves condensation of substituted benzaldehydes, acetoacetamide derivatives, and 1,2,4-triazol-3-amine precursors. For example:

  • Key reagents : 2-Ethoxy-3-methoxybenzaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide, and 3-amino-1,2,4-triazole derivatives .
  • Catalysis : Reactions often employ polar aprotic solvents (e.g., DMF) and acid/base catalysts to enhance cyclization efficiency .
  • Workup : Post-synthesis purification involves column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Answer:
Core characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion identification (e.g., [M+H]⁺ peaks at m/z 524–536) .
  • Elemental Analysis : Validation of C, H, N composition (e.g., C: 59–61%, N: 13–14%) .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Answer:
Discrepancies often arise from substituent electronic effects or conformational flexibility . Methodological strategies include:

  • 2D NMR (HSQC/HMBC) : To assign ambiguous proton-carbon correlations, particularly in diastereotopic environments .
  • Variable-Temperature NMR : To detect dynamic rotational barriers in hindered substituents (e.g., ethoxy groups) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects (e.g., bond angles and torsion angles) .

Advanced: What strategies optimize enantiomeric purity in chiral analogs of this compound?

Answer:
Chiral resolution requires:

  • Chiral Stationary Phases : Use of HPLC/SFC with columns like Chiralpak AD and mobile phases (e.g., heptane/isopropanol 8:2) for baseline separation of racemates .
  • Stereoselective Synthesis : Employing chiral auxiliaries or catalysts during cyclization steps to favor one enantiomer .
  • Circular Dichroism (CD) : To verify enantiomeric excess (ee) and absolute configuration .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:
Common assays include:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Enterococcus faecium via broth microdilution .
  • Antioxidant Assays : DPPH radical scavenging to measure IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., mTOR inhibition for anticancer potential) .

Advanced: How do structural modifications influence biological efficacy?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

Substituent Position Modification Biological Impact Reference
Phenyl ring (Position 7)Methoxy → EthoxyEnhanced lipophilicity and membrane permeability
Triazole moietyBenzylthio → AcetylthioReduced antibacterial activity due to steric hindrance
Carboxamide (Position 6)2-Methoxyphenyl → 4-ChlorophenylImproved mTOR binding affinity

Advanced: What experimental design principles mitigate low yields in scaled-up synthesis?

Answer:
Optimization involves:

  • DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., temperature, solvent ratio) .
  • Flow Chemistry : Continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Catalyst Screening : Evaluation of Brønsted/Lewis acids (e.g., ZnCl₂, p-TSA) to accelerate cyclocondensation .

Basic: How is crystallographic data utilized in confirming molecular geometry?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond Lengths/Angles : Critical for validating hybridization states (e.g., C–N bond lengths ~1.33–1.37 Å in triazole rings) .
  • Intermolecular Interactions : Hydrogen bonding (e.g., N–H⋯O) and π-π stacking for stability analysis .

Advanced: What computational methods predict the compound’s binding modes with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with mTOR or bacterial enzymes .
  • MD Simulations : GROMACS for assessing binding stability over time (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Modeling : Machine learning (e.g., Random Forest) to correlate substituent descriptors with activity .

Advanced: How are contradictions in biological data across studies addressed?

Answer:

  • Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., consistent MIC ranges for Gram-positive bacteria) .
  • Dose-Response Curves : IC₅₀ comparisons under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Assays : Validating antimicrobial activity with both agar diffusion and live/dead cell staining .

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